molecular formula C21H23N3O4 B2559147 2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797590-09-0

2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2559147
CAS No.: 1797590-09-0
M. Wt: 381.432
InChI Key: VYJYQTRICWDOET-UHFFFAOYSA-N
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Description

2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a nicotinonitrile moiety, and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of piperidine with 3,4-dimethoxyphenylacetyl chloride, followed by the reaction with nicotinonitrile under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and nicotinonitrile-containing molecules. Examples include:

  • 2-amino-4-(1-piperidine)pyridine derivatives
  • 3,4-dimethoxyphenylacetonitrile derivatives

Uniqueness

What sets 2-((1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-26-18-6-5-15(12-19(18)27-2)13-20(25)24-10-7-17(8-11-24)28-21-16(14-22)4-3-9-23-21/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJYQTRICWDOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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